molecular formula C9H12N3Na2O6PS B1462406 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt CAS No. 63225-09-2

2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt

Cat. No.: B1462406
CAS No.: 63225-09-2
M. Wt: 367.23 g/mol
InChI Key: LYJQBADFSZKQQM-CDNBRZBRSA-L
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Description

Chemical Identity and Nomenclature

This compound belongs to the class of phosphorothioate-modified nucleotides, characterized by the replacement of a non-bridging oxygen atom in the phosphate group with sulfur. The compound maintains the fundamental structure of 2'-deoxycytidine monophosphate while incorporating the distinctive phosphorothioate modification at the 5'-position. This structural modification creates a chiral center at the phosphorus atom, resulting in two possible stereoisomeric configurations designated as R and S forms.

The systematic nomenclature of this compound reflects its complex structure, incorporating the standard deoxycytidine base paired with a deoxyribose sugar and the modified phosphorothioate group. The sodium salt form indicates the presence of sodium cations that neutralize the negative charges on the phosphorothioate moiety, enhancing the compound's stability and solubility characteristics. The phosphorothioate linkage distinguishes this compound from conventional deoxycytidine monophosphate through the substitution of sulfur for oxygen, fundamentally altering its chemical and biological properties.

The molecular structure maintains the essential features of natural deoxynucleotides while introducing the sulfur modification that confers unique properties. The cytosine base retains its characteristic amino and carbonyl functional groups, enabling standard Watson-Crick base pairing capabilities. The deoxyribose sugar component lacks the 2'-hydroxyl group typical of ribonucleotides, maintaining the structural characteristics essential for deoxyribonucleic acid chemistry. The phosphorothioate modification at the 5'-position represents the key distinguishing feature, introducing sulfur chemistry into the nucleotide framework.

Historical Development of Phosphorothioate Nucleotide Analogs

The historical development of phosphorothioate nucleotide analogs represents a remarkable journey spanning several decades of intensive chemical research. Prior to the identification of physiological phosphorothioate modifications, oligonucleotides bearing phosphorothioate bonds had been chemically synthesized for decades, initially driven by the pursuit of nuclease-resistant analogs for biochemical applications. These early synthetic efforts laid the groundwork for understanding the unique properties of sulfur-modified nucleotides.

A pivotal moment in phosphorothioate research occurred in 2007 when Wang and colleagues employed high-performance liquid chromatography coupled with mass spectrometric analysis to unravel the chemical nature of naturally occurring sulfur-containing deoxyribonucleic acid modifications. This breakthrough investigation revealed that phosphorothioation occurs naturally in certain bacterial systems, where a non-bridging oxygen in the deoxyribonucleic acid sugar-phosphate backbone is systematically replaced by sulfur. The discovery that all identified physiological phosphorothioate internucleotide linkages occur specifically in the R configuration provided crucial insights into the stereochemical preferences of biological systems.

The synthesis of specific phosphorothioate analogs has evolved considerably since the initial work reported in 1976 by Bradbury and Nagyvary, who described the preparation of 2'-thio-2'-deoxycytidine 2':3'-phosphorothioate through a multi-step synthetic approach. This early work demonstrated the feasibility of incorporating sulfur modifications into cytidine-based nucleotides, establishing fundamental synthetic methodologies that would influence subsequent developments in the field.

Year Milestone Researchers Significance
1976 First cytidine phosphorothioate synthesis Bradbury and Nagyvary Established synthetic feasibility
2007 Discovery of natural phosphorothioates Wang et al. Revealed biological occurrence
2019 Comprehensive PT modification review Academic literature Consolidated understanding
2023 Stereo-controlled synthesis advances Recent research Enhanced synthetic precision

Position in Nucleotide Chemistry Research

This compound occupies a significant position within the broader landscape of nucleotide chemistry research, representing the intersection of natural nucleotide structure with strategic chemical modification. The compound exemplifies the sophisticated approach to nucleotide analog design, where specific structural alterations are introduced to achieve desired properties while maintaining essential biological recognition elements.

The research applications of this compound span multiple disciplines within nucleotide chemistry. In nucleic acid synthesis research, phosphorothioate-modified nucleotides serve as valuable building blocks for constructing modified oligonucleotides with enhanced properties. The resistance to nuclease degradation exhibited by phosphorothioate linkages makes these compounds particularly valuable for applications requiring extended stability under biological conditions.

Recent advances in stereo-controlled liquid phase synthesis have significantly enhanced the precision with which phosphorothioate nucleotides can be prepared and utilized. The development of chiral building blocks based on limonene-derived oxathiaphospholane sulfide has enabled the stereo-controlled assembly of phosphorothioate-containing oligonucleotides, demonstrating the sophisticated level of chemical control now achievable in this field. These synthetic advances have opened new possibilities for incorporating phosphorothioate modifications with precise stereochemical control.

The compound's position in nucleotide chemistry research is further reinforced by its utility in studying cellular processes related to deoxyribonucleic acid replication and repair. Research applications include investigations of cellular mechanisms, diagnostic assays incorporating polymerase chain reaction and sequencing technologies, and gene therapy applications where the compound can contribute to genetic material delivery systems. The versatility of phosphorothioate modifications in supporting diverse research objectives underscores the compound's importance in contemporary nucleotide chemistry.

The nuclease resistance properties of phosphorothioate linkages have established these compounds as essential tools for antisense and therapeutic oligonucleotide research. Modified internucleoside linkages, including phosphorothioate modifications, have demonstrated significant potential for developing nuclease-resistant oligonucleotides with therapeutic applications. The ability to maintain biological activity while conferring protection against enzymatic degradation represents a crucial advancement in nucleotide chemistry research.

Properties

IUPAC Name

disodium;4-amino-1-[(2R,4S,5R)-5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O6PS.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJQBADFSZKQQM-CDNBRZBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Approach

The synthesis of 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt generally follows these steps:

2.1. Starting Material

  • The synthesis begins with 2'-deoxycytidine or its protected derivatives to ensure selectivity during phosphorylation.

2.2. Phosphorothioation

  • The key step is the introduction of the phosphorothioate group at the 5'-hydroxyl of the nucleoside.
  • This is typically achieved by reacting the nucleoside with a phosphorothioating reagent such as phosphorus oxychloride (POCl3) or related chlorophosphoramidite intermediates in the presence of sulfurizing agents.
  • The reaction is carried out at low temperatures (around -15 to 5 °C) to control the reaction rate and avoid side reactions.

2.3. Hydrolysis and Purification

  • After phosphorylation and sulfur incorporation, the reaction mixture is hydrolyzed under controlled conditions (0–5 °C) to convert intermediates to the monophosphorothioate.
  • The mixture is then neutralized to pH 7.0–8.0 using sodium hydroxide to form the sodium salt.
  • Precipitation with alcohol (e.g., 95% ethanol) is used to isolate the crude product.
  • Further purification involves dissolution, activated carbon treatment for decolorization, and recrystallization to obtain a high-purity sodium salt form.

Enzymatic Preparation Method

  • An alternative preparation involves enzymatic hydrolysis of cytidine-2',3'-cyclic monophosphate by specific phosphodiesterases (e.g., 2',3'-cyclic nucleotide 3'-phosphodiesterase), yielding 2'-deoxycytidine-5'-O-monophosphorothioate as a metabolite.
  • This method is less common for bulk synthesis but valuable for producing biologically relevant isotopically labeled or structurally specific compounds.

Solid-Phase Oligonucleotide Synthesis (Contextual Method)

  • In the context of oligonucleotide synthesis, the phosphorothioate linkage can be introduced during solid-phase synthesis by using sulfurizing reagents after coupling nucleoside phosphoramidites.
  • This method is described in patents relating to oligonucleotides containing 5'-monophosphorothioate nucleosides, including 2'-deoxycytidine derivatives.
  • The process involves:
    • Attaching a linker to a solid support.
    • Deprotecting the hydroxyl group.
    • Coupling with nucleoside phosphoramidites bearing protected groups.
    • Sulfurization to convert phosphite triesters to phosphorothioates.
  • This method is primarily used for preparing oligonucleotides rather than isolated monophosphorothioate nucleotides.

Preparation Data Table Summary

Step Description Conditions Notes
1 Starting material: 2'-deoxycytidine or protected derivative Pure nucleoside Ensures selectivity
2 Phosphorylation and phosphorothioation Use POCl3 or phosphoramidite reagents, low temperature (-15 to 5 °C) Controlled addition of sulfur
3 Hydrolysis 0–5 °C, 10–20 h Converts intermediate to monophosphorothioate
4 Neutralization pH adjusted to 7.0–8.0 with NaOH Formation of sodium salt
5 Precipitation and purification Addition of 95% ethanol, activated carbon treatment, recrystallization Yields high purity compound

Research Findings and Technical Notes

  • The phosphorothioate modification confers increased resistance to enzymatic degradation, which is critical in therapeutic oligonucleotides and biochemical probes.
  • Diaz & Heredia (1999) provided enzymatic hydrolysis data that supports the formation of 2'-deoxycytidine-5'-O-monophosphorothioate as a metabolite, indicating biological relevance and potential for enzymatic preparation.
  • The sodium salt form improves solubility and stability, facilitating handling and formulation for research applications.
  • Storage conditions typically require protection from light and low temperatures (-20 °C or lower) to maintain compound integrity.

Comparative Notes on Related Compounds

Compound Preparation Method Application Stability Notes
This compound Chemical phosphorylation with sulfurization; enzymatic hydrolysis Research on nucleic acid metabolism, oligonucleotide synthesis Stable as sodium salt, stored at -20 °C, protected from light
Cytidine 5'-monophosphate disodium salt Phosphorylation with POCl3, hydrolysis, sodium salt formation Pharmaceutical intermediate, nucleotide stock solutions Crystalline, soluble in water, stored at 2–8 °C

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Molecular Biology Studies

5'-dCMPS is utilized as a substrate in various biochemical assays, particularly those involving nucleic acid synthesis and modification. Its stability makes it an excellent candidate for studying enzyme kinetics and interactions with nucleic acids.

  • Nucleoside Stability Studies : It has been employed in studies assessing the stability of nucleosides in various cellular environments, including human renal cell carcinoma (RCC) cell lines .
  • Crystallization Studies : The compound serves as a ligand in crystallization experiments for enzymes like activation-induced cytidine deaminase (AID), which is crucial for understanding antibody diversification mechanisms .

Cancer Research

The compound has shown promise in cancer research, particularly in understanding cellular proliferation and apoptosis mechanisms.

  • Cell Proliferation Studies : In studies involving human intestinal Caco-2 cell lines and peripheral blood mononuclear cells (PBMCs), 5'-dCMPS has been used to assess its effects on cell growth and differentiation .
  • Therapeutic Potential : The compound's ability to inhibit specific cellular pathways makes it a candidate for developing therapeutic agents targeting cancer cells.

Antiviral Applications

Research indicates that 5'-dCMPS exhibits antiviral properties against a range of viruses. Its structural modifications contribute to its efficacy in inhibiting viral replication.

  • Mechanism of Action : The compound acts by interfering with viral RNA synthesis, making it a potential candidate for antiviral drug development.

Case Study 1: Stability Assessment

In a study published by Sigma-Aldrich, 5'-dCMPS was evaluated for its stability under physiological conditions. The findings indicated that the compound remained stable over extended periods, making it suitable for long-term experiments in cellular environments .

Case Study 2: Antiviral Activity

A study reported significant antiviral activity of 5'-dCMPS against various viruses, demonstrating its potential as a therapeutic agent. The mechanism involved the inhibition of viral RNA polymerase activity, thereby reducing viral load in infected cells.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA during synthesisThe molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

2’-Deoxycytidine-5’-monophosphate Sodium Salt (dCMP)

Structural Differences :

  • dCMP lacks the sulfur substitution in the phosphate group, making it susceptible to phosphatase cleavage.
    Key Applications :
  • Acts as a precursor in DNA synthesis and repair, forming phosphodiester bonds during replication .
  • Inhibits thymidine kinase activity in leukocytes, with a reported inhibition constant (Ki) of 7.6 × 10<sup>−6</sup> M .
    Stability :
  • Less stable than phosphorothioate derivatives due to enzymatic degradation .

2’-Deoxycytidine-5’-triphosphate Sodium Salt (dCTP)

Structural Differences :

  • Contains three phosphate groups (triphosphate) instead of one monophosphate group. Key Applications:
  • Essential substrate for DNA polymerases in PCR and DNA synthesis .
  • Used in premixed dNTP solutions (10 mM dATP, dCTP, dGTP, 20 mM dUTP) for molecular biology applications .
    Stability :
  • Hydrolyzed by phosphatases and nucleases, requiring storage at −20°C .

5-Iodo-2′-deoxycytidine-5′-phosphate Sodium Salt (IdCMP)

Structural Differences :

  • Features an iodine atom at the 5-position of the cytosine base.
    Key Applications :
  • Demonstrated enhanced incorporation into tumor DNA when complexed with polycations (e.g., protamine), achieving tumor/normal tissue iodine ratios 3–6× higher than controls . Stability:
  • Polycation complexation improves stability and targeting efficiency .

2’-Deoxycytidine-5’-O-(1-thiotriphosphate) Sodium Salt

Structural Differences :

  • Thiophosphate analog with sulfur replacing an oxygen in the triphosphate group.
    Key Applications :
  • Used as a non-hydrolyzable ATP analog in enzyme kinetics studies to probe binding mechanisms . Stability:
  • Resistant to phosphatase activity due to sulfur substitution .

2’-Deoxycytidine-5’-[(α,β)-imido]triphosphate Sodium Salt (dCMPnPP)

Structural Differences :

  • Contains an imido group (NH) bridging the α- and β-phosphates, rendering it hydrolysis-resistant.
    Key Applications :
  • Utilized in polymerase studies (e.g., human DNA polymerase η) to trap ternary complexes for structural analysis .
    Stability :
  • Non-hydrolyzable under physiological conditions .

Comparative Data Table

Compound Molecular Formula Key Modification Applications Stability Highlights References
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt C9H14N3Na2O6PS S replaces O in phosphate Enzyme studies, drug delivery High nuclease resistance
dCMP sodium salt C9H14N3Na2O7P Standard monophosphate DNA synthesis, thymidine kinase inhibition Enzymatically degraded
dCTP sodium salt C9H14N3Na3O13P3 Triphosphate PCR, DNA replication Labile to phosphatases
IdCMP sodium salt C9H13IN3Na2O7P 5-iodo cytosine Tumor-targeted chemotherapy Stabilized by polycation complexes
dCMPnPP sodium salt C9H14N3Na4O12P3 α,β-imido triphosphate Polymerase mechanistic studies Non-hydrolyzable

Research Findings and Implications

  • Phosphorothioate vs. dCMP : The sulfur substitution in phosphorothioate derivatives enhances resistance to nucleases, making them suitable for antisense oligonucleotide therapies (inferred from thiophosphate analogs) .
  • Enzyme Studies: Non-hydrolyzable analogs like dCMPnPP and thiophosphates are critical for elucidating enzyme mechanisms, suggesting phosphorothioates may serve similar roles .

Biological Activity

2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt (5'-dCMPS) is a nucleotide analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer therapies. This compound is a modified form of deoxycytidine monophosphate where the non-bridging oxygen of the phosphate group is replaced with a sulfur atom, enhancing its biological stability and activity.

5'-dCMPS has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈N₃O₅PS
  • Molecular Weight : 363.3 g/mol
  • Purity : Typically ≥98% as determined by HPLC.

The biological activity of 5'-dCMPS primarily involves its role as a substrate and inhibitor in various enzymatic reactions, particularly those involving nucleotides. The phosphorothioate modification enhances binding affinity to nucleic acid-binding proteins and can alter the phosphorylation state of nucleotides, impacting cellular signaling pathways.

Antiviral Activity

Research indicates that 5'-dCMPS exhibits significant antiviral properties. Its mechanism involves:

  • Inhibition of Viral Replication : Studies have shown that 5'-dCMPS can inhibit the replication of several viruses by interfering with viral RNA synthesis.
  • Activation of Immune Responses : As a nucleotide analog, it may stimulate immune responses through pathways involving pattern recognition receptors (PRRs).

Anticancer Properties

5'-dCMPS has been investigated for its potential in cancer therapy:

  • Induction of Apoptosis : In vitro studies demonstrate that 5'-dCMPS can induce apoptosis in cancer cell lines, including renal cell carcinoma (RCC) cells.
  • Enhancement of Chemotherapeutic Efficacy : It has been shown to enhance the effectiveness of certain chemotherapeutic agents by modulating cellular pathways related to drug resistance.

Study 1: Antiviral Efficacy

A study conducted on the efficacy of 5'-dCMPS against the influenza virus revealed that treatment with this compound resulted in a significant reduction in viral titers in infected cells. The mechanism was attributed to its ability to inhibit viral RNA polymerase activity.

Study 2: Cancer Cell Line Response

In a comparative study using human renal cell carcinoma (SN12C) lines, 5'-dCMPS demonstrated higher cytotoxicity compared to unmodified nucleotides. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as an adjunct therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
Immune ActivationStimulation of PRRs
Induction of ApoptosisIncreased apoptosis in cancer cells
Enhanced ChemotherapyImproved efficacy with standard drugs

Q & A

Q. What is the biochemical role of 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt in DNA synthesis and repair?

This compound serves as a critical substrate for enzymes like CDP kinase (EC 2.7.4.6), which phosphorylates it to dCTP, a direct precursor for DNA polymerases during replication and repair . Methodologically, researchers should verify its purity (≥96% via HPLC) and optimize its concentration (typically 10–100 µM) in polymerase-driven reactions (e.g., PCR) to avoid off-target effects. Storage at −20°C in neutral pH buffers ensures stability .

Q. How should researchers handle and store this compound to maintain experimental integrity?

Key considerations:

  • Solubility : Dissolve in nuclease-free water (200 mg/4 mL) to avoid precipitation .
  • Storage : Aliquot and store at −20°C; avoid freeze-thaw cycles to prevent hydrolysis of the monophosphorothioate group .
  • Contaminants : Test for residual phosphatase activity in enzymatic assays using colorimetric phosphate detection kits .

Q. What molecular techniques commonly utilize this compound?

It is integral to:

  • Reverse transcription : Acts as a dCTP analog to study retroviral polymerase fidelity .
  • ARMS-PCR : Enhances specificity in mutation detection by modulating nucleotide incorporation efficiency .
  • Metabolic flux analysis : Track nucleotide pool dynamics using isotopic labeling (e.g., ¹³C/¹⁵N variants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in nucleotide incorporation efficiency between in vitro and cellular systems?

Discrepancies often arise from differences in intracellular dNTP concentrations (e.g., 2–200 µM in mammalian cells vs. 10–500 µM in vitro). To address this:

  • Use LC-MS to quantify endogenous dCTP levels in cell lysates .
  • Adjust in vitro reaction conditions (e.g., Mg²⁺ concentration, pH 7.4–8.2) to mimic cellular environments .
  • Compare incorporation rates using time-resolved crystallography or single-molecule FRET .

Q. How does the monophosphorothioate modification influence DNA replication fidelity compared to unmodified dCMP?

The sulfur substitution at the phosphate oxygen alters steric and electronic properties, leading to:

  • Reduced incorporation rates : Quantify via stopped-flow kinetics (e.g., 30–50% lower efficiency in Taq polymerase) .
  • Error-prone synthesis : Use sequencing (e.g., Illumina) to detect mismatches in PCR products generated with thioate-modified nucleotides .
  • Applications : Study mutagenic pathways in cancer or antiviral resistance mechanisms .

Key Methodological Notes

  • Contamination checks : Use MALDI-TOF to confirm the absence of deamination products (e.g., dUMP) .
  • Delivery systems : For cellular uptake studies, encapsulate in polyurethane nanoparticles (80–120 nm diameter) to enhance permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
Reactant of Route 2
Reactant of Route 2
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt

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